4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate
Description
4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate is a synthetic organic compound comprising a coumarin backbone substituted with a methyl group at position 4 and an oxo group at position 2. The 7-hydroxy group of the coumarin moiety is esterified with 3,4-dichlorobenzoic acid, introducing two chlorine atoms at the meta and para positions of the aromatic ring.
Properties
Molecular Formula |
C17H10Cl2O4 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C17H10Cl2O4/c1-9-6-16(20)23-15-8-11(3-4-12(9)15)22-17(21)10-2-5-13(18)14(19)7-10/h2-8H,1H3 |
InChI Key |
FHMFVJSZUMOELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature. The reaction proceeds efficiently, yielding the desired ester product .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxochromen-7-yl 3,4-dichlorobenzoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the presence of the dichlorobenzoate group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Degradation Pathways
The 3,4-dichlorobenzoate moiety in the target compound shares structural similarities with other chlorinated benzoates, but its degradation mechanisms differ significantly due to substituent positioning and electronic effects:
- 3,4-Dichlorobenzoate (3,4-DCB) : The target compound’s benzoate group is analogous to free 3,4-DCB, which undergoes initial para-chlorine hydroxylation via an addition-elimination mechanism (e.g., in Acinetobacter sp.), followed by HCl elimination . However, the ester linkage in the target compound may delay degradation by requiring prior hydrolysis, a step absent in free 3,4-DCB metabolism .
- 2,4-Dichlorobenzoate : Unlike 3,4-DCB, 2,4-dichlorobenzoate degradation involves hydrolytic cleavage of the para-chlorine, suggesting substituent positioning critically influences enzymatic specificity .
Microbial Degradation Efficiency
- 3,4-Dichlorobenzoate: Degradation by microbial consortia is less efficient compared to mono-chlorinated analogs. Evidence indicates that 3,4-DCB-degrading cultures require multiple bacterial strains, implying metabolic complexity and slower breakdown .
- 3-Chlorobenzoate : Degraded rapidly by specialized strains like Pseudomonas fluorescens, which thrive in rhizosphere environments, highlighting the role of ecological niches in degradation efficiency .
Environmental Persistence
The 3,4-dichloro substitution pattern confers higher stability compared to mono-chlorinated or ortho-substituted analogs. For instance:
- Chlorophenols: Evidence shows chlorophenols remain stable under aerobic and anaerobic conditions, even after prolonged incubation .
- Coumarin Backbone : The methyl and oxo groups on the coumarin ring may further enhance stability by sterically hindering enzymatic access to the ester bond.
Key Research Findings
- Pseudosubstrate Interactions: 3-Chloro-4-hydroxybenzoate acts as a pseudosubstrate for 4-hydroxybenzoate monooxygenase, consuming NADH without productive hydroxylation of 3,4-DCB, which may slow degradation .
- Ester Hydrolysis : The ester linkage in the target compound likely necessitates preliminary cleavage by esterases, a rate-limiting step absent in free 3,4-DCB degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
